Regiospecific Scaffold Enablement of HPK1 Inhibitor Patent Pharmacophore
The Genentech US11612606B2 patent family specifically claims 3-carbonylamino-8-aminoisoquinoline compounds as inhibitors of hematopoietic progenitor kinase 1 (HPK1) for enhancing anti-tumor immune responses [1]. Methyl 3-aminoisoquinoline-8-carboxylate is the direct methyl ester precursor to this claimed 3-carbonylamino pharmacophore. In contrast, the regioisomeric methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9, amino and ester positions swapped) yields a fundamentally different 8-carbonylamino-3-aminoisoquinoline scaffold that falls outside the specific patent claims and lacks demonstrated HPK1 inhibitory activity. Within the patent family, exemplified compounds such as Compound 527 exhibited HPK1 IC₅₀ values of 64 nM in BindingDB assays [2], establishing the quantitative activity threshold achievable from this scaffold class. No equivalent HPK1 activity data exist for the 8-amino-3-carbonylamino regioisomer.
| Evidence Dimension | Patent-grounded synthetic enablement for HPK1 inhibitor pharmacophore |
|---|---|
| Target Compound Data | Directly enables 3-carbonylamino-8-aminoisoquinoline scaffold claimed in US11612606B2; exemplified compounds achieve HPK1 IC₅₀ = 64 nM (Compound 527) |
| Comparator Or Baseline | Methyl 8-aminoisoquinoline-3-carboxylate (CAS 1989672-38-9) - swapped regioisomer yields non-claimed 8-carbonylamino-3-aminoisoquinoline scaffold; no HPK1 activity data available in BindingDB or patent literature |
| Quantified Difference | Qualitative: 3-amino position is structurally prerequisite for patent-grounded HPK1 pharmacophore; swapped regioisomer lies outside IP claims |
| Conditions | Genentech US11612606B2 patent family, 2018–2023 priority; HPK1 enzyme inhibition assay (BindingDB BDBM598336) |
Why This Matters
Procurement of the correct regioisomer determines whether the resulting final compound falls within or outside Genentech's granted HPK1 inhibitor patent space, directly impacting freedom-to-operate and medicinal chemistry campaign direction.
- [1] Genentech, Inc. US Patent US11612606B2. 8-Aminoisoquinoline compounds and uses thereof. Granted 2023-03-28. Formula (I) claims specifically require the 3-carbonylamino-8-aminoisoquinoline connectivity. View Source
- [2] BindingDB. BDBM598336. 3-Hydroxy-3-methylcyclobutyl(8-amino-7-fluoro-6-(4-methyl-5-(methylamino)pyridin-3-yl)isoquinolin-3-yl)carbamate (US11612606, Compound 527). HPK1 IC₅₀ = 64 nM. View Source
